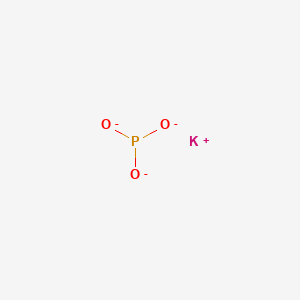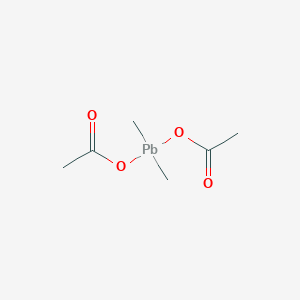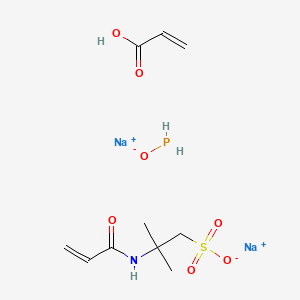
Potassium;phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium phosphite is an inorganic compound with the chemical formula KH₂PO₃. It is a salt of phosphorous acid and potassium hydroxide. This compound is widely used in agriculture as a fertilizer and fungicide due to its ability to provide essential nutrients and protect plants from various diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium phosphite can be synthesized by reacting phosphorous acid with potassium carbonate or potassium hydroxide. The reaction typically involves dissolving phosphorous acid in water, followed by the gradual addition of potassium carbonate or potassium hydroxide while stirring. The reaction mixture is then filtered to remove any impurities .
Industrial Production Methods: In industrial settings, potassium phosphite is produced by a similar method but on a larger scale. The process involves feeding soft water into a reactor, adding phosphorous acid while stirring, and then charging potassium carbonate. The reaction is completed by filtering the mixture to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium phosphite undergoes various chemical reactions, including oxidation, hydrolysis, and esterification. It can be oxidized to form potassium phosphate, hydrolyzed to produce phosphonic acid, and esterified to form phosphonate esters .
Common Reagents and Conditions:
Oxidation: Potassium phosphite can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Hydrolysis of potassium phosphite can be achieved by heating it with water.
Esterification: Esterification reactions involve reacting potassium phosphite with alcohols in the presence of catalysts like sulfuric acid.
Major Products Formed:
Oxidation: Potassium phosphate
Hydrolysis: Phosphonic acid
Esterification: Phosphonate esters
Wissenschaftliche Forschungsanwendungen
Potassium phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphorus-containing compounds.
Wirkmechanismus
Potassium phosphite exerts its effects by activating plant defense mechanisms. It induces the production of plant hormones involved in defense, such as salicylic acid, and activates enzymes that strengthen cell walls and produce phytoalexins. These actions help plants resist pathogen attacks and enhance their overall health .
Vergleich Mit ähnlichen Verbindungen
- Phosphorous acid (H₃PO₃)
- Fosetyl-Al (Aluminum tris O-ethyl phosphonate)
- Potassium phosphate (KH₂PO₄)
Comparison:
- Phosphorous acid: Both potassium phosphite and phosphorous acid are used as fungicides, but potassium phosphite is more effective due to its systemic properties.
- Fosetyl-Al: Fosetyl-Al is another systemic fungicide, but it is less commonly used compared to potassium phosphite.
- Potassium phosphate: While potassium phosphate is primarily used as a fertilizer, potassium phosphite serves a dual purpose as both a fertilizer and a fungicide .
Potassium phosphite stands out due to its dual functionality and effectiveness in enhancing plant defense mechanisms, making it a valuable compound in agriculture and scientific research.
Eigenschaften
Molekularformel |
KO3P-2 |
|---|---|
Molekulargewicht |
118.070 g/mol |
IUPAC-Name |
potassium;phosphite |
InChI |
InChI=1S/K.O3P/c;1-4(2)3/q+1;-3 |
InChI-Schlüssel |
BYWPUEKYYNEJHA-UHFFFAOYSA-N |
Kanonische SMILES |
[O-]P([O-])[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129385.png)





